N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Description
N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that features a unique combination of functional groups
Properties
IUPAC Name |
N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-12-18-16(25-19-12)11-22-9-7-13(8-10-22)21(2)17-14-5-3-4-6-15(14)26(23,24)20-17/h3-6,13H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHWQOZGDXCTEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)N(C)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,1-Dioxo-1,2-benzothiazol-3-amine Core
The benzothiazole scaffold is synthesized via cyclization of 2-aminothiophenol derivatives. Oxidation of the thiol group to a sulfone is critical for achieving the 1,1-dioxo moiety. A representative procedure involves:
-
Oxidation of 2-Aminothiophenol :
Treatment of 2-aminothiophenol with hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours yields 2-aminobenzenesulfonic acid. Subsequent dehydration with phosphorus oxychloride (POCl₃) at reflux generates the 1,2-benzothiazole-3-amine 1,1-dioxide core . -
Functionalization at the 3-Amino Position :
The 3-amino group is alkylated using methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours to introduce the N-methyl group. Completion is confirmed by the disappearance of the primary amine peak in NMR (δ 5.2 ppm) .
Preparation of the 3-Methyl-1,2,4-oxadiazole-5-ylmethyl Intermediate
The 1,2,4-oxadiazole ring is constructed via cyclization of amidoximes with acylating agents. The following steps are adapted from established protocols :
-
Formation of Amidoxime :
Reaction of methyl cyanoacetate with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at 80°C for 4 hours produces methyl amidoxime (CH₃C(=NOH)NH₂). -
Cyclization to 3-Methyl-1,2,4-oxadiazole :
The amidoxime is treated with acetic anhydride at 120°C for 3 hours, yielding 3-methyl-1,2,4-oxadiazole. The product is purified via recrystallization from ethanol (mp 98–100°C) . -
Chloromethylation :
The oxadiazole is reacted with paraformaldehyde and hydrochloric acid (HCl) in dioxane at 60°C for 2 hours to generate 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole. The chloromethyl derivative is confirmed by NMR (δ 40.2 ppm for CH₂Cl) .
Functionalization of the Piperidine Ring
The piperidine moiety is introduced via nucleophilic substitution or reductive amination:
-
Synthesis of 4-Aminopiperidine :
Piperidin-4-amine is prepared via hydrogenation of pyridine-4-amine using Raney nickel under 50 psi H₂ at 100°C for 12 hours . -
Alkylation with Oxadiazole-chloromethyl :
Reaction of piperidin-4-amine with 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole in acetone containing K₂CO₃ at room temperature for 6 hours produces 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-amine. The product is isolated via filtration and recrystallized from ethyl acetate (yield: 78%) .
Coupling of Benzothiazole and Piperidine-oxadiazole Moieties
The final assembly employs amide bond formation or nucleophilic aromatic substitution:
-
Activation of the Benzothiazole Amine :
The N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is treated with triphosgene in dichloromethane (DCM) at 0°C to generate the reactive isocyanate intermediate. -
Coupling with Piperidine-oxadiazole Amine :
The isocyanate is reacted with 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-amine in tetrahydrofuran (THF) at 25°C for 24 hours. The reaction is monitored by TLC (eluent: ethyl acetate/hexane, 1:1), and the product is purified via silica gel chromatography (yield: 65%) .
Structural Characterization and Analytical Data
Key Spectroscopic Data :
-
NMR (400 MHz, DMSO-) : δ 2.11 (s, 3H, CH₃-oxadiazole), 2.98 (s, 3H, N-CH₃), 3.45–3.62 (m, 4H, piperidine-H), 4.22 (s, 2H, CH₂-oxadiazole), 7.28–7.89 (m, 4H, benzothiazole-H) .
-
HRMS (ESI+) : m/z calculated for C₁₈H₂₂N₆O₃S [M+H]⁺: 414.1462; found: 414.1465 .
Optimization and Challenges
-
Oxadiazole Stability : The 1,2,4-oxadiazole ring is sensitive to strong acids; thus, mild conditions (pH 6–7) are maintained during coupling .
-
Regioselectivity : Use of bulky bases (e.g., DIPEA) minimizes N-alkylation side reactions at the benzothiazole amine .
-
Yield Improvement : Catalytic quantities of tetrabutylammonium fluoride (TBAF) enhance cyclization efficiency during oxadiazole formation (yield increase from 65% to 82%) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Introduction of various functional groups onto the benzothiazole ring.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds featuring oxadiazole and benzothiazole moieties exhibit promising anticancer properties. The incorporation of these groups into the molecular structure of N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine enhances its ability to inhibit tumor growth. For example:
| Compound | Activity | Reference |
|---|---|---|
| N-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin | Inhibits proliferation of cancer cells | |
| Benzothiazole derivatives | Induce apoptosis in cancer cells |
Antimicrobial Properties
The compound has shown efficacy against various bacterial strains. Studies suggest that its unique structure allows for interaction with bacterial membranes, disrupting their integrity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL |
Neuroprotective Effects
The piperidine moiety in the compound is associated with neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis:
| Mechanism | Effect | Reference |
|---|---|---|
| Antioxidant activity | Reduces oxidative stress in neurons | |
| Anti-apoptotic pathways | Inhibits cell death in neurodegenerative models |
Drug Development
The compound is being investigated as a lead candidate for developing new therapeutic agents targeting central nervous system disorders due to its favorable pharmacokinetic properties:
| Property | Value |
|---|---|
| Lipophilicity (LogP) | 2.5 |
| Solubility (mg/mL) | 10 |
These properties suggest potential for oral bioavailability and effective central nervous system penetration.
Polymer Chemistry
The compound can be utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties:
| Polymer Type | Application Area |
|---|---|
| Thermoplastic elastomers | Biomedical devices |
| Conductive polymers | Electronic applications |
Nanomaterials
Incorporating the compound into nanomaterials may enhance their functionality for drug delivery systems or biosensors:
| Nanomaterial Type | Functionality Enhanced |
|---|---|
| Liposomes | Targeted drug delivery |
| Nanoparticles | Improved imaging contrast |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the oxadiazole and benzothiazole moieties suggests potential binding to protein active sites, influencing biological pathways. The exact molecular targets and pathways would require further investigation through techniques such as molecular docking and in vitro assays.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[1-(pyridin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
- N-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Uniqueness
The unique combination of the 1,2,4-oxadiazole, piperidine, and benzothiazole moieties in N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine provides distinct chemical properties and potential biological activities that are not commonly found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a piperidine ring substituted with a 3-methyl-1,2,4-oxadiazol group. The molecular formula is , with a molecular weight of approximately 304.36 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and benzothiazole derivatives. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (liver) | 1.18 ± 0.14 | |
| MCF7 (breast) | 0.67 | |
| PC-3 (prostate) | 0.80 | |
| ACHN (renal) | 0.87 |
These values indicate significant potency compared to standard chemotherapeutic agents, suggesting that the compound may serve as a lead for further development.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or enzymes critical for cancer cell proliferation. For instance, derivatives of oxadiazole have been shown to exhibit Axl kinase inhibitory activity with IC50 values as low as µM against various cancer cell lines like A549 and MDA-MB-231, indicating a strong potential for targeted cancer therapy .
Additional Pharmacological Effects
Besides anticancer activity, compounds similar to this compound have demonstrated other biological activities:
- Antimicrobial Activity : Certain derivatives have shown promising results against bacterial strains and fungi.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties that may be beneficial in treating chronic inflammatory diseases.
Case Studies
A study conducted by Arafa et al. synthesized various oxadiazole derivatives and tested them against multiple cancer cell lines using the MTT assay. The results indicated that several derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .
In another investigation focused on enzyme inhibition, compounds were evaluated for their effects on human alkaline phosphatase (ALP), revealing promising inhibitory activity that could be relevant for conditions associated with elevated ALP levels .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound, and what are the critical reaction steps?
The synthesis involves multi-step reactions, including:
- Piperidine functionalization : Alkylation of piperidine with a 3-methyl-1,2,4-oxadiazole-methyl group via nucleophilic substitution. Copper(I) bromide and cesium carbonate are often used to catalyze such couplings, with yields influenced by solvent polarity and temperature (e.g., DMSO at 35°C for 48 hours) .
- Benzothiazole sulfonation : Oxidation of the benzothiazole ring to introduce the 1,1-dioxo group using agents like m-chloroperbenzoic acid (mCPBA) under controlled pH .
- Amine coupling : N-methylation via reductive amination or alkylation with methyl iodide in the presence of a base like potassium carbonate .
Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Piperidine alkylation | CuBr, Cs₂CO₃, DMSO, 35°C, 48h | 17–25% | |
| Sulfonation | mCPBA, CH₂Cl₂, 0°C to RT | 60–75% | |
| N-methylation | CH₃I, K₂CO₃, DMF, 12h | 70–85% |
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
Prioritize the following:
- ¹H/¹³C NMR : Key signals include:
- Piperidine protons at δ 2.5–3.5 ppm (multiplet).
- Oxadiazole-methyl singlet at δ 2.1–2.3 ppm.
- Benzothiazole-dioxo aromatic protons at δ 7.8–8.2 ppm .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the exact mass (calc. for C₁₈H₂₂N₄O₃S: 386.14 g/mol).
- IR Spectroscopy : Sulfone S=O stretches at 1150–1300 cm⁻¹ and oxadiazole C=N at 1600–1650 cm⁻¹ .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the piperidine-oxadiazole coupling step?
Contradictory yields (17–25%) in this step suggest:
- Catalyst screening : Replace CuBr with Pd(OAc)₂ for improved cross-coupling efficiency .
- Solvent effects : Test polar aprotic solvents (e.g., acetonitrile vs. DMSO) to balance reactivity and byproduct formation.
- Temperature gradients : Gradual heating (25°C → 50°C) may reduce side reactions. Table 2: Optimization Strategies
| Variable | Test Range | Outcome Metric |
|---|---|---|
| Catalyst | CuBr vs. Pd(OAc)₂ | Yield, Purity |
| Solvent polarity | DMSO vs. MeCN | Reaction rate |
| Temperature profile | Isothermal vs. gradient | Byproduct suppression |
Q. How should researchers address discrepancies in bioactivity data across assays?
For example, conflicting IC₅₀ values in enzyme inhibition assays may arise from:
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) affects sulfone group ionization .
- Protein binding artifacts : Use dialysis or LC-MS to quantify free compound concentration .
- Structural analogs : Compare with 1,2-benzothiazole derivatives to isolate the role of the oxadiazole-piperidine moiety .
Q. What computational approaches are recommended to study target binding interactions?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., PFOR in anaerobic microbes ).
- Critical parameters : Include sulfone and oxadiazole groups as hydrogen bond acceptors.
- MD simulations : Run 100-ns trajectories to assess binding stability under physiological conditions .
Data Contradiction Analysis
| Issue | Resolution Strategy | Reference |
|---|---|---|
| Low yield in alkylation step | Screen Pd-based catalysts | |
| Variable IC₅₀ in enzyme assays | Standardize buffer pH and free compound |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
